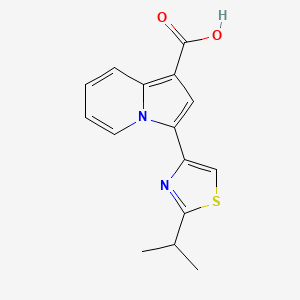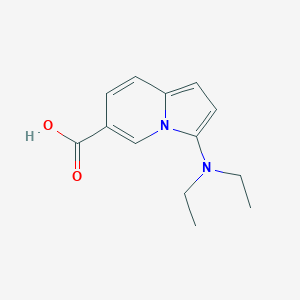![molecular formula C12H22N4 B8109066 1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine](/img/structure/B8109066.png)
1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-c]pyridine core fused with an isopropyl group and a dimethylmethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-c]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyrazole with 2,3-dichloropyridine in the presence of a base such as potassium carbonate can yield the desired pyrazolo[3,4-c]pyridine intermediate .
Subsequent steps involve the introduction of the isopropyl group and the dimethylmethanamine moiety. This can be accomplished through alkylation reactions using suitable alkylating agents. For example, the reaction of the pyrazolo[3,4-c]pyridine intermediate with isopropyl bromide in the presence of a base like sodium hydride can introduce the isopropyl group. Finally, the dimethylmethanamine moiety can be added through reductive amination using formaldehyde and dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: In biological research, the compound is used as a tool to study cellular processes and signaling pathways.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, the compound can interact with neurotransmitter receptors, affecting neuronal signaling and potentially providing therapeutic benefits in neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine: shares structural similarities with other pyrazolopyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the dimethylmethanamine moiety enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
N,N-dimethyl-1-(1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-9(2)16-12-7-13-6-5-10(12)11(14-16)8-15(3)4/h9,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTGQYDUCFPOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCNC2)C(=N1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one](/img/structure/B8108993.png)

![N-(4-Methoxybenzyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B8109005.png)
![2-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8109011.png)
![4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8109012.png)
![(4R,4aS,8aR)-N,N-dimethyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide](/img/structure/B8109018.png)
![5-Amino-1-phenyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8109021.png)
![((3aS,8aR)-1-(methylsulfonyl)decahydropyrrolo[2,3-d]azepin-3a-yl)(morpholino)methanone](/img/structure/B8109028.png)
![2-(3-Methylbenzyl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B8109051.png)
![N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B8109055.png)
![7-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8109071.png)
![2-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8109075.png)
![(2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide](/img/structure/B8109082.png)
